(4-Ethylphenyl)thiourea
Overview
Description
(4-Ethylphenyl)thiourea, also known as N-(4-ethylphenyl)thiourea, is an organosulfur compound with the molecular formula C9H12N2S. It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a 4-ethylphenyl group. This compound is known for its diverse applications in organic synthesis and various biological activities.
Mechanism of Action
- The primary target of “(4-Ethylphenyl)thiourea” is not explicitly mentioned in the available literature. However, thiourea derivatives, including this compound, exhibit various beneficial properties such as antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antitubercular, and antimalarial effects .
Target of Action
Mode of Action
Researchers, academics, and industry professionals should continue exploring this compound for drug development and organic synthesis . 🌱🔬
Biochemical Analysis
Biochemical Properties
(4-Ethylphenyl)thiourea plays a significant role in biochemical reactions, particularly in the inhibition of key enzymes associated with metabolic processes. It has been shown to interact with enzymes such as α-amylase, α-glucosidase, and protein tyrosine phosphatase 1B. These interactions are primarily inhibitory, where this compound binds to the active sites of these enzymes, preventing their normal catalytic functions . This inhibition can lead to a decrease in the breakdown of carbohydrates and the regulation of glucose levels, making it a potential candidate for managing diabetes mellitus.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can inhibit the formation of advanced glycation end-products (AGEs), which are harmful compounds formed when proteins or fats combine with sugars in the bloodstream . This inhibition can protect cells from oxidative stress and inflammation, thereby preserving cellular function and integrity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as α-amylase and α-glucosidase, through hydrogen bonding and van der Waals interactions . This binding prevents the enzymes from interacting with their natural substrates, thereby inhibiting their activity. Additionally, this compound can modulate gene expression by affecting transcription factors and signaling molecules involved in metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that this compound can have sustained inhibitory effects on enzyme activity and cellular function, with minimal degradation observed over weeks of continuous exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to effectively inhibit enzyme activity without causing significant toxicity . At higher doses, this compound can induce adverse effects such as liver toxicity and thyroid dysfunction. These effects are dose-dependent, with a clear threshold beyond which toxicity becomes apparent.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes involved in carbohydrate metabolism . It is metabolized by the liver, where it undergoes oxidation and conjugation reactions. The primary metabolic products are excreted via the kidneys. The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites in the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and the endoplasmic reticulum . It can also localize to the nucleus, where it may influence gene expression and cellular signaling pathways. The compound’s localization is directed by specific targeting signals and post-translational modifications that guide it to its functional sites within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Ethylphenyl)thiourea can be synthesized through several methods. One common approach involves the reaction of 4-ethylphenyl isothiocyanate with ammonia or primary amines. This reaction typically occurs under mild conditions and yields the desired thiourea derivative .
Another method involves the reaction of 4-ethylphenylamine with thiophosgene, followed by the addition of ammonia or primary amines. This method, however, requires careful handling of thiophosgene due to its toxic nature .
Industrial Production Methods
Industrial production of this compound often involves the use of safer and more environmentally friendly methods. One such method includes the reaction of 4-ethylphenylamine with carbon disulfide (CS2) in the presence of a base, followed by the addition of ammonia or primary amines. This method is preferred due to its simplicity and higher yields .
Chemical Reactions Analysis
Types of Reactions
(4-Ethylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
(4-Ethylphenyl)thiourea has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.
Industry: Used in the production of dyes, photographic chemicals, and rubber vulcanization accelerators.
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound with similar chemical properties but lacks the 4-ethylphenyl group.
Phenylthiourea: Similar structure but with a phenyl group instead of a 4-ethylphenyl group.
N,N’-Disubstituted Thioureas: Compounds with various substituents on the nitrogen atoms.
Uniqueness
(4-Ethylphenyl)thiourea is unique due to the presence of the 4-ethylphenyl group, which enhances its lipophilicity and biological activity compared to other thiourea derivatives. This structural modification allows for better interaction with biological targets and improved pharmacokinetic properties .
Properties
IUPAC Name |
(4-ethylphenyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-2-7-3-5-8(6-4-7)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTABUDGUFJFVNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374546 | |
Record name | (4-ethylphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22265-78-7 | |
Record name | (4-ethylphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-ethylphenyl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the (4-ethylphenyl)thiourea derivative interact with its target to potentially treat diabetes?
A: While the exact mechanism of action for this specific derivative needs further investigation, the research indicates its potential to target multiple key enzymes involved in diabetes. Firstly, it demonstrates inhibitory activity against α-amylase and α-glucosidase. [] These enzymes play crucial roles in carbohydrate digestion by breaking down starches into sugars. By inhibiting their activity, the compound could potentially help regulate blood sugar levels by slowing down the absorption of glucose.
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